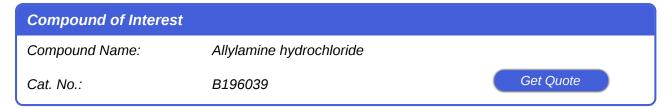


# Allylamine Hydrochloride: A Technical Overview for Researchers

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CAS Number: 10017-11-5

This technical guide provides an in-depth overview of **allylamine hydrochloride**, a chemical compound utilized in diverse research and industrial applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, toxicological profile, mechanisms of action, and experimental applications.

# **Chemical and Physical Properties**

**Allylamine hydrochloride** is the salt of allylamine. It is a white to light yellow crystalline solid that is soluble in water.[1][2][3]



Property	Value	Reference
CAS Number	10017-11-5	[1][2][3][4][5]
Molecular Formula	C <sub>3</sub> H <sub>8</sub> CIN	[2]
Molecular Weight	93.56 g/mol	[1][2]
Synonyms	3-Aminopropene hydrochloride, Allylammonium chloride	[1][2][3]
Melting Point	178-183 °C (decomposes)	[1]
Solubility	Soluble in water	[6]

# **Toxicological Profile: Cardiovascular Toxicity**

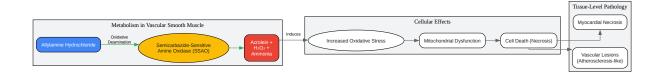
Allylamine is a well-established cardiovascular toxin, and its hydrochloride salt is frequently used in experimental models to induce cardiac and vascular lesions that mimic human cardiovascular diseases such as myocardial necrosis and atherosclerosis.[2][3][4][5] The toxic effects are not directly caused by allylamine itself, but rather by its metabolic products.[5][7]

### **Mechanism of Cardiovascular Toxicity**

The cardiotoxicity of allylamine is primarily attributed to its metabolism by the enzyme semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1). This enzyme is abundant in vascular smooth muscle cells.[5][7] SSAO catalyzes the oxidative deamination of allylamine, leading to the formation of acrolein, hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), and ammonia.[5][7]

Acrolein is a highly reactive and cytotoxic unsaturated aldehyde that can readily react with cellular nucleophiles, leading to oxidative stress, mitochondrial dysfunction, and ultimately cell death.[7] The co-production of hydrogen peroxide further exacerbates oxidative stress within the cardiovascular tissues.[5] This metabolic activation and subsequent cellular damage are central to the pathogenesis of allylamine-induced cardiovascular lesions.





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Caption: Mechanism of Allylamine Hydrochloride-Induced Cardiovascular Toxicity.

### **Experimental Protocols**

**Allylamine hydrochloride** is a valuable tool for inducing experimental cardiovascular disease in animal models. Below are generalized methodologies based on published studies.

# In Vivo Model of Myocardial Necrosis in Rats

This protocol describes the induction of myocardial necrosis in rats through oral administration of **allylamine hydrochloride**.

Objective: To create an animal model of cardiovascular disease characterized by myocardial lesions.

#### Materials:

- Male Sprague-Dawley rats
- Allylamine hydrochloride (CAS 10017-11-5)
- Drinking water
- Animal caging and husbandry supplies

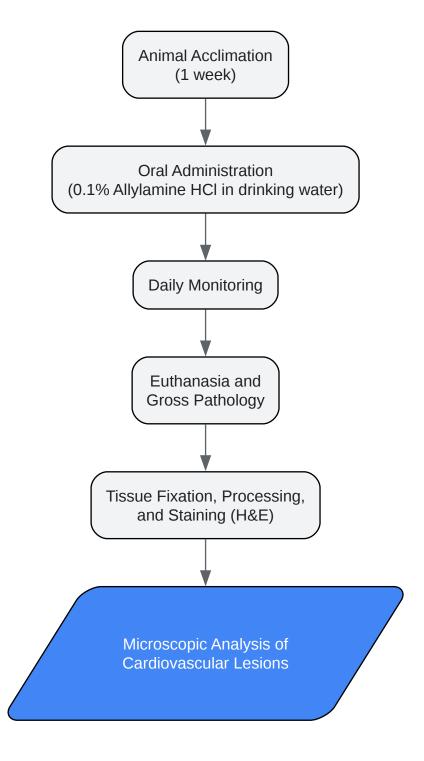


- · Necropsy tools
- Histopathology equipment and reagents (e.g., formalin, paraffin, hematoxylin and eosin stain)

#### Procedure:

- Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the start of the experiment.
- Dosing Solution Preparation: Prepare a 0.1% (w/v) solution of **allylamine hydrochloride** in the drinking water.
- Administration: Provide the allylamine hydrochloride solution as the sole source of drinking
  water to the experimental group of rats for a period ranging from 10 to 104 days.[1] A control
  group should receive regular drinking water.
- Monitoring: Observe the animals daily for clinical signs of toxicity.
- Termination and Tissue Collection: At the end of the designated treatment period, euthanize the animals. Perform a gross pathological examination of the heart and major blood vessels.
- Histopathology: Excise the hearts, fix in 10% neutral buffered formalin, process, and embed in paraffin. Section the tissues and stain with hematoxylin and eosin (H&E) for microscopic examination of myocardial necrosis, fibrosis, and vascular lesions.[1]





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Caption: Experimental Workflow for In Vivo Cardiovascular Toxicity Study.

## In Vitro Vasoreactivity Studies

These experiments assess the direct effects of allylamine on vascular tissue.

### Foundational & Exploratory





Objective: To evaluate the contractile and relaxant responses of isolated aortic rings to allylamine.

#### Materials:

- Aortas from rats (control and allylamine-treated)
- Krebs-Henseleit buffer
- Norepinephrine
- Acetylcholine
- Sodium nitroprusside
- Organ bath system

#### Procedure:

- Aortic Ring Preparation: Isolate the thoracic aorta and cut into 3 mm rings.
- Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, aerated with 95% O<sub>2</sub> and 5% CO<sub>2</sub>, and maintained at 37°C.
- Equilibration: Allow the rings to equilibrate under a resting tension.
- Contractility Assessment: Elicit contractions with high potassium (100 mM) and norepinephrine (10 μM).[2]
- Relaxation Assessment: Pre-contract the rings with norepinephrine and then assess relaxation in response to acetylcholine (1  $\mu$ M) and sodium nitroprusside (100  $\mu$ M).[2]
- Direct Allylamine Effect: In separate experiments, expose aortic rings from untreated animals to increasing concentrations of allylamine (1 μM - 1 mM) to observe any direct contractile effects.[2]
- Data Analysis: Record and compare the contractile and relaxation responses between control and allylamine-treated groups.



### **Antifungal Properties**

In addition to its toxicological profile, certain derivatives of allylamine, such as naftifine and terbinafine, are utilized as antifungal agents.[8][9] It is important to note that allylamine itself is not used as an antifungal drug, but its chemical scaffold is the basis for this class of pharmaceuticals.

### **Mechanism of Antifungal Action**

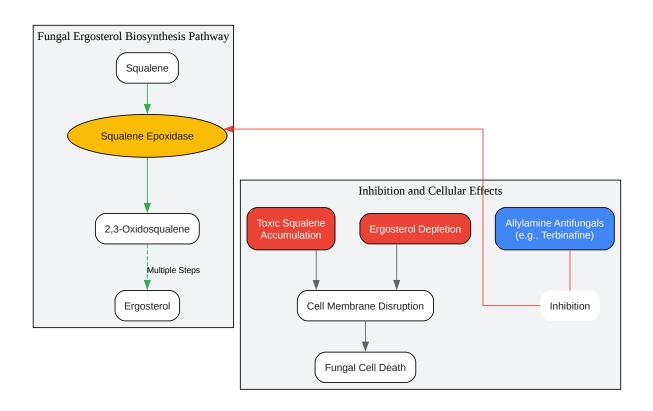
Allylamine antifungals act by inhibiting the enzyme squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[8][9] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

Inhibition of squalene epoxidase leads to two primary consequences:

- Ergosterol Depletion: The deficiency of ergosterol disrupts the integrity and function of the fungal cell membrane, leading to increased permeability and leakage of cellular contents.[8]
- Squalene Accumulation: The blockage of the pathway causes the toxic accumulation of the substrate, squalene, within the fungal cell.[8] High levels of intracellular squalene are believed to interfere with membrane function and cell wall synthesis.[8]

This dual mechanism of action results in fungal cell death.





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Caption: Mechanism of Action of Allylamine-Based Antifungal Agents.

# **Quantitative Toxicity Data**

The following table summarizes acute toxicity data for allylamine.



Species	Route of Administration	Toxicity Value	Reference
Rat	Oral	LD50: 106 mg/kg	[10]
Rat	Inhalation (4 hours)	LC50: 286 ppm	[10]
Rabbit	Dermal	LD50: 35 mg/kg	[10]
Mouse	Inhalation	RD50: 9 ppm	[10]

LD<sub>50</sub>: Lethal dose for 50% of the population. LC<sub>50</sub>: Lethal concentration for 50% of the population. RD<sub>50</sub>: Concentration resulting in a 50% reduction in respiratory rate.

### Conclusion

Allylamine hydrochloride is a compound with a significant and well-characterized toxicological impact on the cardiovascular system, making it an invaluable tool for modeling cardiovascular diseases in a research setting. Its mechanism of toxicity, mediated by metabolic activation to acrolein and hydrogen peroxide, provides a clear pathway for studying cellular damage and tissue remodeling. Furthermore, the allylamine scaffold has been successfully leveraged in the development of important antifungal drugs, demonstrating the diverse applications of this chemical class. This guide provides a foundational understanding for researchers working with or investigating allylamine hydrochloride and its derivatives.

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- To cite this document: BenchChem. [Allylamine Hydrochloride: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b196039#what-is-the-cas-number-for-allylamine-hydrochloride]

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